Molecular Weight and Formula Differentiation from Simpler Acetyl Analog (14048-16-9) and Phenoxyacetyl Analog (1448137-48-1)
The target compound (C₁₄H₁₅N₃O₃, MW 273.29) exhibits a molecular weight increase of 76.10 Da relative to N-(2,4-dimethoxypyrimidin-5-yl)acetamide (C₈H₁₁N₃O₃, MW 197.19) due to the phenylacetyl substituent, and a decrease of 16.00 Da compared to N-(2,4-dimethoxypyrimidin-5-yl)-2-phenoxyacetamide (C₁₄H₁₅N₃O₄, MW 289.29) owing to the ether oxygen in the latter [1]. This intermediate molecular weight positions the target compound in a distinct Lipinski compliance window compared to both analogs.
| Evidence Dimension | Molecular Weight (Da) |
|---|---|
| Target Compound Data | 273.29 g/mol; C₁₄H₁₅N₃O₃ |
| Comparator Or Baseline | Analog A (14048-16-9): 197.19 g/mol; C₈H₁₁N₃O₃. Analog B (1448137-48-1): 289.29 g/mol; C₁₄H₁₅N₃O₄ |
| Quantified Difference | ΔMW = +76.10 vs. Analog A; ΔMW = −16.00 vs. Analog B |
| Conditions | Calculated from molecular formulae; Chemsrc database entries |
Why This Matters
Differences in molecular weight directly influence passive membrane permeability and solubility, making the target compound a distinct physicochemical entity that cannot be substituted by either analog without altering ADME predictions in a screening cascade.
- [1] Chemsrc. N-(2,4-dimethoxypyrimidin-5-yl)-2-phenoxyacetamide. CAS 1448137-48-1. Accessed 2026-04-28. View Source
